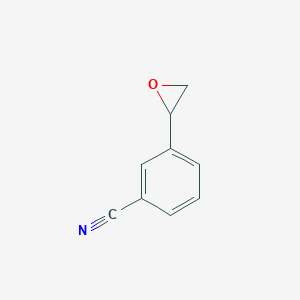

3-(Oxiran-2-YL)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

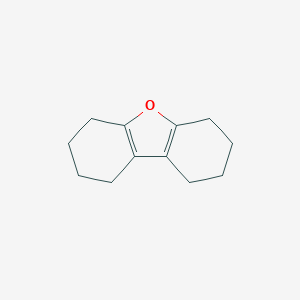

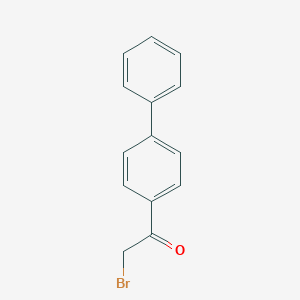

3-(Oxiran-2-YL)benzonitrile is a chemical compound with the molecular formula C9H7NO . It is used as a precursor in many chemical syntheses .

Synthesis Analysis

The synthesis of 3-(Oxiran-2-YL)benzonitrile can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Molecular Structure Analysis

The molecular structure of 3-(Oxiran-2-YL)benzonitrile can be represented by the InChI code 1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2 . The molecular weight of this compound is 145.16 .Physical And Chemical Properties Analysis

The physical form of 3-(Oxiran-2-YL)benzonitrile is a powder . It has a melting point of 34-35 degrees Celsius .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry: Ring Opening Reactions

3-(Oxiran-2-YL)benzonitrile: is a versatile compound in synthetic organic chemistry, particularly in ring-opening reactions . It can undergo acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins. These intermediates can be further transformed into α-halo ketones, which are valuable in synthesizing various organic molecules.

Pharmaceutical Research: Drug Development

In the pharmaceutical industry, 3-(Oxiran-2-YL)benzonitrile serves as a lead compound for developing new drugs. Its derivatives are being explored for potential treatments of diseases such as cancer, Alzheimer’s disease, and other neurological disorders.

Material Science: Epoxy Resins

The oxirane ring of 3-(Oxiran-2-YL)benzonitrile is useful in the creation of epoxy resins . These resins have applications in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

Fluorinated Compound Synthesis

This compound is instrumental in synthesizing perfluorinated compounds with specific physico-chemical properties . The insertion of a perfluorinated chain within an ionic liquid, derived from 3-(Oxiran-2-YL)benzonitrile , can enhance hydrophobicity, lipophobicity, viscosity, density, and thermal stability.

Enzyme Hydrolysis Studies

3-(Oxiran-2-YL)benzonitrile: is used in enzyme hydrolysis studies to understand the biochemical pathways and mechanisms . These studies can lead to the development of new biocatalysts and a deeper understanding of enzyme-substrate interactions.

Advanced Organic Synthesis: Meinwald Rearrangement

The compound is used in Meinwald rearrangement reactions, a type of chemical transformation used in advanced organic synthesis to create complex molecular structures from simpler precursors .

Cycloaddition Reactions

Cycloaddition reactions involving 3-(Oxiran-2-YL)benzonitrile are important for constructing cyclic compounds, which are often found in natural products and pharmaceuticals .

Safety And Hazards

Direcciones Futuras

The future directions for the use of 3-(Oxiran-2-YL)benzonitrile could involve its use in the synthesis of other valuable compounds. For example, chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates have been synthesized from renewable levoglucosenone, demonstrating the potential of this new synthetic pathway .

Propiedades

IUPAC Name |

3-(oxiran-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIERCXRPGAPJGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482758 |

Source

|

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-YL)benzonitrile | |

CAS RN |

13906-62-2 |

Source

|

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)